molecular formula C14H13NO B13863181 (1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N

Cat. No.: B13863181
M. Wt: 212.25 g/mol
InChI Key: PWCUVRROUAKTLL-MXLIBVBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of Deoxybenzoin Oxime-15N follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Deoxybenzoin Oxime-15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Deoxybenzoin Oxime-15N has a wide range of applications in scientific research:

    Chemistry: Used in isotopic labeling experiments to study reaction mechanisms and pathways.

    Biology: Employed in proteomics research to investigate protein interactions and functions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The nitrogen-15 isotope labeling allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Comparison with Similar Compounds

Uniqueness: Deoxybenzoin Oxime-15N is unique due to its nitrogen-15 isotope labeling, which provides enhanced capabilities for studying molecular interactions and reaction mechanisms. This makes it an invaluable tool in advanced scientific research.

Properties

Molecular Formula

C14H13NO

Molecular Weight

212.25 g/mol

IUPAC Name

(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine

InChI

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1

InChI Key

PWCUVRROUAKTLL-MXLIBVBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2

Origin of Product

United States

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